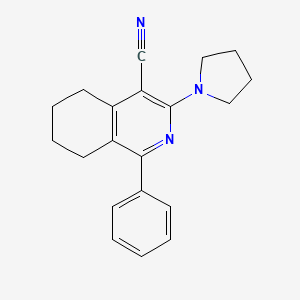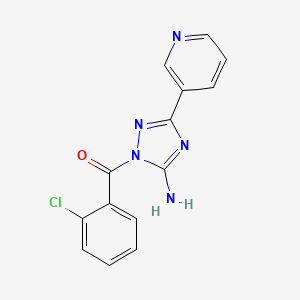![molecular formula C17H16N2O3 B5883779 N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CDMB is a small molecule that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide exerts its effects by modulating the activity of various proteins, including protein kinases, ion channels, and neurotransmitter receptors. N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide binds to the active site of these proteins and inhibits their activity, leading to the inhibition of cell growth, modulation of ion channel activity, and modulation of neurotransmitter receptor activity.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, modulation of ion channel activity, and modulation of neurotransmitter receptor activity. N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells and modulate the activity of various signaling pathways, including the MAPK and PI3K pathways.
实验室实验的优点和局限性
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields of research. However, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide, including the development of more potent and selective inhibitors of protein kinases and ion channels, the investigation of the potential therapeutic applications of N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide in various diseases, and the elucidation of the mechanisms underlying the biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide. Additionally, the development of novel synthetic methods for N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide and the optimization of its pharmacokinetic properties are also important directions for future research.
Conclusion:
In conclusion, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide have been discussed in this paper. Further research on N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide is needed to fully elucidate its potential applications and mechanisms of action.
合成方法
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide can be synthesized using various methods, including the reaction between 3,5-dimethoxybenzoic acid and 4-(chloromethyl)benzonitrile in the presence of a base, such as potassium carbonate. Another method involves the reaction between 3,5-dimethoxybenzoyl chloride and 4-(aminomethyl)benzonitrile in the presence of a base, such as triethylamine. The synthesized N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide can be purified using column chromatography or recrystallization methods.
科学研究应用
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroscience, and drug discovery. In cancer therapy, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of protein kinases. In neuroscience, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can lead to the development of novel drugs for neurological disorders. In drug discovery, N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been used as a lead compound to develop more potent and selective inhibitors of protein kinases and ion channels.
属性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-13(10-16(11-15)22-2)17(20)19-14-5-3-12(4-6-14)7-8-18/h3-6,9-11H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVITRLBHYZFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)



![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)




![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)